molecular formula C20H22O3 B13354056 2-(Benzyloxy)-2-cyclopentyl-2-phenylacetic acid

2-(Benzyloxy)-2-cyclopentyl-2-phenylacetic acid

Cat. No.: B13354056
M. Wt: 310.4 g/mol
InChI Key: XYBBGNJEMLVUST-UHFFFAOYSA-N
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Description

2-(Benzyloxy)-2-cyclopentyl-2-phenylacetic acid is an organic compound characterized by the presence of a benzyloxy group, a cyclopentyl ring, and a phenylacetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Benzyloxy)-2-cyclopentyl-2-phenylacetic acid typically involves the reaction of benzyl alcohol with cyclopentyl bromide in the presence of a base to form the benzyloxycyclopentane intermediate. This intermediate is then reacted with phenylacetic acid under acidic conditions to yield the final product .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-(Benzyloxy)-2-cyclopentyl-2-phenylacetic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Benzyloxy)-2-cyclopentyl-2-phenylacetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The benzyloxy group may facilitate binding to hydrophobic pockets, while the phenylacetic acid moiety can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of target proteins and pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Uniqueness: 2-(Benzyloxy)-2-cyclopentyl-2-phenylacetic acid is unique due to the combination of its structural features, which confer distinct chemical reactivity and potential biological activities. The presence of both a cyclopentyl ring and a benzyloxy group distinguishes it from other phenylacetic acid derivatives .

Properties

Molecular Formula

C20H22O3

Molecular Weight

310.4 g/mol

IUPAC Name

2-cyclopentyl-2-phenyl-2-phenylmethoxyacetic acid

InChI

InChI=1S/C20H22O3/c21-19(22)20(18-13-7-8-14-18,17-11-5-2-6-12-17)23-15-16-9-3-1-4-10-16/h1-6,9-12,18H,7-8,13-15H2,(H,21,22)

InChI Key

XYBBGNJEMLVUST-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)C(C2=CC=CC=C2)(C(=O)O)OCC3=CC=CC=C3

Origin of Product

United States

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